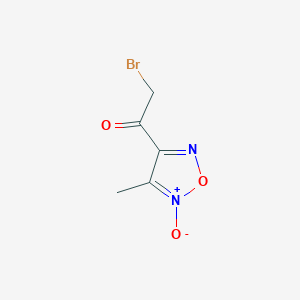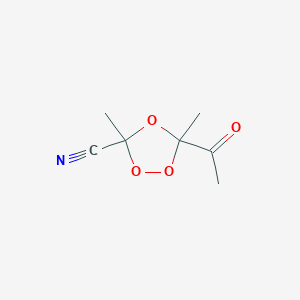
5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile, also known as ADTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the trioxolane family of compounds, which are known for their potent antimalarial activity. ADTC has been shown to have a variety of other biological activities as well, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) within the parasite. These ROS are highly toxic to the parasite and can cause damage to its DNA and other cellular components. 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has also been shown to inhibit the activity of several enzymes that are essential for the survival of the parasite, further contributing to its antimalarial activity.
Efectos Bioquímicos Y Fisiológicos
In addition to its antimalarial activity, 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has been shown to have a variety of other biological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to have anti-inflammatory and immunomodulatory effects. 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be easily synthesized in large quantities. It is also highly soluble in a variety of solvents, making it easy to work with in the laboratory. However, there are also some limitations to the use of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile in laboratory experiments. It is a highly reactive compound, and care must be taken when handling it to avoid exposure to air and moisture. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to test its biological effects.
Direcciones Futuras
There are several areas of future research that could be pursued with 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile. One promising direction is the development of new antimalarial drugs based on the structure of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile. Several analogs of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile have already been synthesized and tested for their antimalarial activity, and further modifications to the structure could lead to the development of even more potent antimalarial agents. Another area of research is the investigation of the mechanism of action of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile and its effects on cellular signaling pathways. This could lead to the development of new therapies for a variety of diseases, including cancer and neurodegenerative disorders. Finally, the development of new synthetic methods for 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile and its analogs could lead to more efficient and cost-effective production of these compounds.
Métodos De Síntesis
The synthesis of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile involves the reaction of 3,5-dimethyl-1,2,4-trioxolane with acetic anhydride and potassium cyanide. This reaction produces 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile as a white crystalline solid with a melting point of 98-100°C. The synthesis of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has been extensively studied, and several modifications to the reaction conditions have been reported in the literature.
Aplicaciones Científicas De Investigación
5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of study is in the field of antimalarial drug development. 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has been shown to have potent antimalarial activity against both Plasmodium falciparum and Plasmodium vivax, two of the most common species of malaria parasites. In addition to its antimalarial activity, 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has also been shown to have antibacterial, antifungal, and antiviral activity, making it a promising candidate for the development of new antimicrobial agents.
Propiedades
Número CAS |
194021-87-9 |
|---|---|
Nombre del producto |
5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile |
Fórmula molecular |
C7H9NO4 |
Peso molecular |
171.15 g/mol |
Nombre IUPAC |
5-acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile |
InChI |
InChI=1S/C7H9NO4/c1-5(9)7(3)10-6(2,4-8)11-12-7/h1-3H3 |
Clave InChI |
QAOVTAIRTXPTPY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(OC(OO1)(C)C#N)C |
SMILES canónico |
CC(=O)C1(OC(OO1)(C)C#N)C |
Sinónimos |
1,2,4-Trioxolane-3-carbonitrile, 5-acetyl-3,5-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



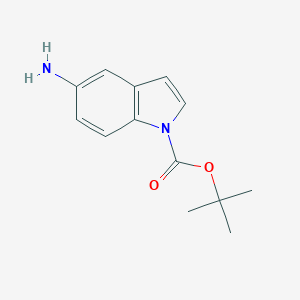
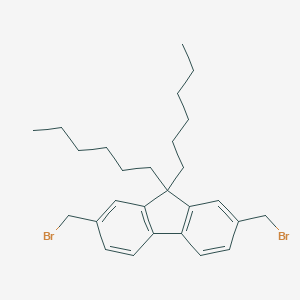
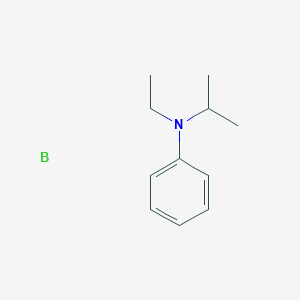
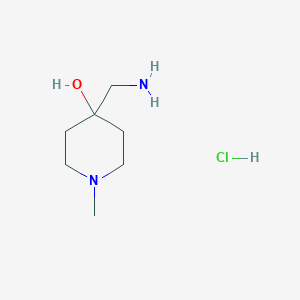
![3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B65441.png)
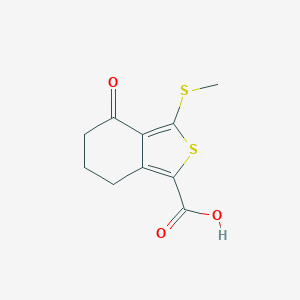
![Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate](/img/structure/B65443.png)
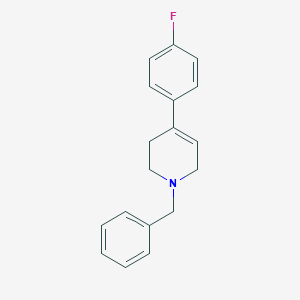
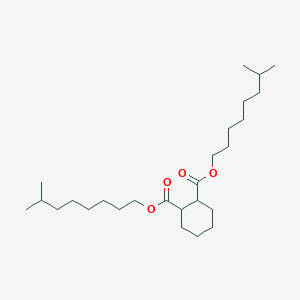
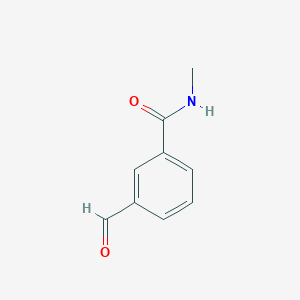
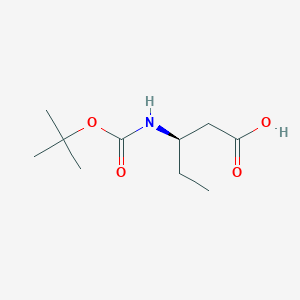
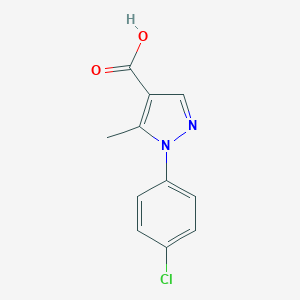
![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B65459.png)
